![molecular formula C18H15ClN2O2 B12603786 Urea, N-[(4-chlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)- CAS No. 648420-13-7](/img/structure/B12603786.png)
Urea, N-[(4-chlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-[(4-chlorophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a urea group, a chlorophenyl group, and a hydroxy-naphthalenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[(4-chlorophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)- typically involves the reaction of 4-chlorobenzylamine with 7-hydroxy-1-naphthaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste. Quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
Urea, N-[(4-chlorophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted chlorophenyl derivatives.
科学的研究の応用
Urea, N-[(4-chlorophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Urea, N-[(4-chlorophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Urea, N’-(4-chlorophenyl)-N,N-dimethyl-: Similar structure but with dimethyl groups instead of the hydroxy-naphthalenyl group.
Urea, (4-chlorophenyl)-: Lacks the hydroxy-naphthalenyl group, making it less complex.
Uniqueness
Urea, N-[(4-chlorophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)- is unique due to the presence of both the chlorophenyl and hydroxy-naphthalenyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
648420-13-7 |
|---|---|
分子式 |
C18H15ClN2O2 |
分子量 |
326.8 g/mol |
IUPAC名 |
1-[(4-chlorophenyl)methyl]-3-(7-hydroxynaphthalen-1-yl)urea |
InChI |
InChI=1S/C18H15ClN2O2/c19-14-7-4-12(5-8-14)11-20-18(23)21-17-3-1-2-13-6-9-15(22)10-16(13)17/h1-10,22H,11H2,(H2,20,21,23) |
InChIキー |
GDEFDUINYQKXME-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)NC(=O)NCC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


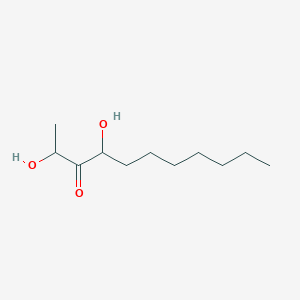
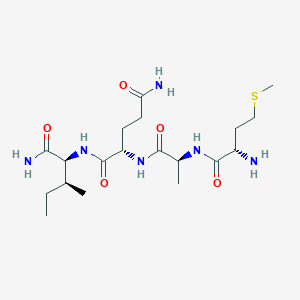
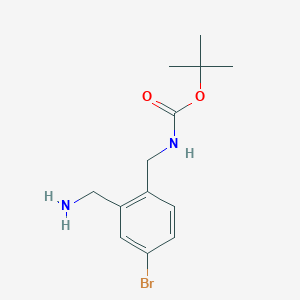
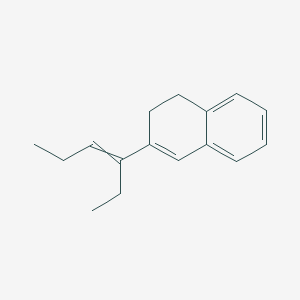
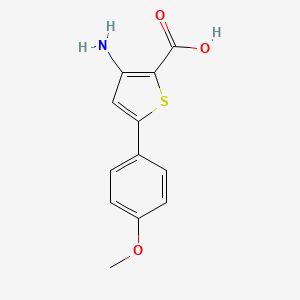
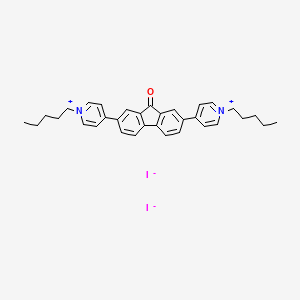
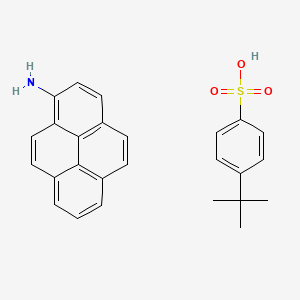

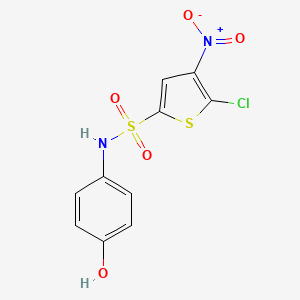
![1-[Azido(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B12603765.png)


![(10Z)-3,8,19-triazatetracyclo[10.7.0.02,7.013,18]nonadeca-1(12),2(7),3,5,8,10,13,15,17-nonaene](/img/structure/B12603787.png)

